(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group substituted with isobutoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the final thiazolobenzimidazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the reduced form of the benzylidene group.
Scientific Research Applications
(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.
Uniqueness
(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
617696-90-9 |
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Molecular Formula |
C21H20N2O3S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H20N2O3S/c1-13(2)12-26-17-9-8-14(10-18(17)25-3)11-19-20(24)23-16-7-5-4-6-15(16)22-21(23)27-19/h4-11,13H,12H2,1-3H3/b19-11- |
InChI Key |
SOZGPVZLHJVJFL-ODLFYWEKSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Origin of Product |
United States |
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